molecular formula C11H14BrN3 B6624188 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile

5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile

Cat. No.: B6624188
M. Wt: 268.15 g/mol
InChI Key: UJZVHHWCIGCMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile: is a chemical compound that features a brominated pyridine ring attached to a pentanenitrile chain

Properties

IUPAC Name

5-[(5-bromo-4-methylpyridin-2-yl)amino]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3/c1-9-7-11(15-8-10(9)12)14-6-4-2-3-5-13/h7-8H,2-4,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZVHHWCIGCMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile typically involves the reaction of 5-bromo-4-methylpyridin-2-amine with a suitable pentanenitrile derivative. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure-activity relationship is studied to optimize its pharmacological properties .

Industry: In the material science industry, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Amino-5-bromo-4-methylpyridine
  • 5-Bromo-2-methoxypyridine
  • 2-Bromo-5-fluoropyridine

Comparison: Compared to these similar compounds, 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile is unique due to the presence of the pentanenitrile chain, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.